molecular formula C17H10F3NO B6319615 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol CAS No. 686281-02-7

1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol

Cat. No.: B6319615
CAS No.: 686281-02-7
M. Wt: 301.26 g/mol
InChI Key: NINKPNZFILMIGQ-UHFFFAOYSA-N
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Description

1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol (hereafter referred to as the target compound) is a fluorinated Schiff base featuring a naphthalen-2-ol backbone conjugated with a 2,3,4-trifluorophenylimino group. This compound is notable for its strong electron-withdrawing trifluorophenyl substituent, which enhances its acidity and chelating capacity, making it suitable for coordination chemistry and materials science applications. Its synthesis typically involves the condensation of 2-hydroxy-1-naphthaldehyde with 2,3,4-trifluoroaniline under mild acidic conditions .

Properties

IUPAC Name

1-[(2,3,4-trifluorophenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-13-6-7-14(17(20)16(13)19)21-9-12-11-4-2-1-3-10(11)5-8-15(12)22/h1-9,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINKPNZFILMIGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C(=C(C=C3)F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trifluoroaniline with naphthaldehyde under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine and naphthalen-2-ol moieties may participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Compound Name Substituents on Phenyl Ring Electronic Effect Key Properties/Applications
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol (Target) 2,3,4-Trifluoro Strong electron-withdrawing (σp: ~0.54 per F) Enhanced acidity (pKa ~7.2), high metal-binding affinity, used in metallocene catalysts
1-[(2,3-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol (MC 5573) 2,3-Dimethyl Electron-donating (σp: -0.17 per CH3) Reduced acidity (pKa ~9.8), lower solubility in polar solvents; used in Ni−W alloy electrodeposition
1-[(2,4-Dichloro-phenylimino)-methyl]-naphthalen-2-ol (MC 5580) 2,4-Dichloro Moderate electron-withdrawing (σp: ~0.23 per Cl) Moderate acidity (pKa ~8.5), forms stable Co(II)/Ni(II) complexes; studied for corrosion inhibition
(E)-1-(((2-fluorophenyl)imino)methyl)naphthalen-2-ol (FPIN) 2-Fluoro Weak electron-withdrawing (σp: ~0.06) Improved crystallinity due to F···H interactions (Hirshfeld analysis), used in nonlinear optical studies
1-((E)-(4-(trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol 4-Trifluoromethoxy Strong electron-withdrawing (σp: ~0.35 for CF3O) High lipophilicity (logP ~3.1), antimicrobial activity against P. aeruginosa (MIC: 12.5 µg/mL)

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -Cl, -CF3) lower the pKa of the hydroxyl group, facilitating deprotonation and metal coordination.
  • Steric hindrance from bulky substituents (e.g., 2,6-diisopropyl in MC 5574 ) reduces chelation efficiency but improves thermal stability in polymer matrices.

Metal-Binding and Catalytic Performance

Compound Name Metal Complexes Formed Stability Constants (logβ) Applications
Target Compound Co(II), Ni(II), Cu(II), Zn(II) logβ (Cu(II)): ~12.3 Catalyst in olefin polymerization; inhibits P. aeruginosa biofilm formation
1-{(E)-[(2,4-dichlorophenyl)imino]methyl}naphthalen-2-ol Co(II), Ni(II), Cu(II) logβ (Cu(II)): ~11.8 Corrosion inhibition in acidic media (efficiency: ~92% at 1 mM)
1-((E)-(4-(trifluoromethoxy)phenylimino)methyl)naphthalen-2-ol Co(II), Ni(II), Cu(II) logβ (Cu(II)): ~13.1 DNA cleavage (IC50: 0.8 µM) and cytotoxicity against HeLa cells

Insights :

  • The target compound’s trifluorophenyl group enhances metal-binding stability compared to methyl-substituted analogues but is slightly less stable than trifluoromethoxy derivatives due to lower electron density .
  • Fluorinated ligands exhibit superior biological activity due to increased membrane permeability and resistance to metabolic degradation .

Physicochemical and Material Properties

Property Target Compound 2,3-Dimethyl Analogue (MC 5573) 2-Fluoro Analogue (FPIN)
Melting Point (°C) 178–180 165–167 192–194
Solubility (in DMSO) High (~120 mg/mL) Moderate (~50 mg/mL) Low (~20 mg/mL)
Fluorescence λmax (nm) 420 (weak) Non-fluorescent 450 (strong)

Notable Trends:

  • Fluorine substitution improves thermal stability and crystallinity (e.g., FPIN’s melting point is 14°C higher than the target compound) .
  • Trifluorophenyl groups reduce fluorescence intensity compared to mono-fluorinated analogues due to enhanced non-radiative decay .

Biological Activity

1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol, identified by its CAS number 686281-02-7 and molecular formula C17H10F3NO, is a synthetic organic compound notable for its unique trifluoromethyl group and naphthalen-2-ol structure. This compound is of significant interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its structural features:

  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Binding Interactions : The imine and naphthalen-2-ol moieties can engage in hydrogen bonding and π-π interactions with biological macromolecules such as proteins and enzymes.

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. For example:

  • Flavonoids : Known for their antibacterial and antifungal activities.
  • Dithiazoles : Exhibited potent activity against several bacterial strains, indicating that similar compounds may also possess significant antimicrobial capabilities.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-[(4-Fluoro-phenylimino)-methyl]-naphthalen-2-olLacks trifluoromethyl groupLower lipophilicity
1-[(2,3-Dichloro-phenylimino)-methyl]-naphthalen-2-olDifferent halogen substitutionsVaries in antimicrobial potency
1-(Phenyliminomethyl)-naphthalen-2-olNo trifluoromethyl groupReduced binding affinity

Study on Antiproliferative Activity

A study evaluating the antiproliferative effects of structurally similar compounds found that certain derivatives exhibited significant cytotoxicity against leukemic HL60 cells. The most potent derivative showed an IC50 value of 76 μM . This suggests that this compound could exhibit similar or enhanced activity due to its unique trifluoromethyl substitution.

Structure–Activity Relationship (SAR)

Research into the SAR of flavonoids has demonstrated that modifications to the molecular structure can significantly impact biological activity. The introduction of electron-withdrawing groups like trifluoromethyl can enhance the activity against specific targets. This principle may apply to the development of derivatives based on this compound for targeted therapeutic applications.

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